molecular formula C19H38F3NO2S B13828334 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13828334
M. Wt: 401.6 g/mol
InChI Key: MGKIYGVCNYCAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound undergoes various types of reactions, including:

Scientific Research Applications

2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through its boronic ester group, which can interact with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with halides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This mechanism involves the formation of a palladium complex, which facilitates the transfer of the boron group to the halide .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester lies in its specific structure, which combines the reactivity of the boronic ester with the stability and biological activity conferred by the fluorine atom.

Properties

Molecular Formula

C19H38F3NO2S

Molecular Weight

401.6 g/mol

IUPAC Name

1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide

InChI

InChI=1S/C19H38F3NO2S/c1-15(13-17(3,4)5)9-11-23(26(24,25)19(20,21)22)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3

InChI Key

MGKIYGVCNYCAGL-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(CCC(C)CC(C)(C)C)S(=O)(=O)C(F)(F)F)CC(C)(C)C

Origin of Product

United States

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